molecular formula C14H12ClNO B3032657 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol CAS No. 33721-63-0

2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol

Cat. No.: B3032657
CAS No.: 33721-63-0
M. Wt: 245.7 g/mol
InChI Key: UAXRVVVUIYPSRP-UHFFFAOYSA-N
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Description

2-{(E)-[(3-Chloro-4-methylphenyl)imino]methyl}phenol is a Schiff base derived from the condensation of 3-chloro-4-methylaniline and 2-hydroxybenzaldehyde. The compound features a phenol ring connected via an imine (–CH=N–) group to a 3-chloro-4-methylphenyl moiety. Its structure has been extensively characterized using X-ray crystallography, Hirshfeld surface analysis, and density functional theory (DFT) calculations . The E-configuration of the imine bond is confirmed by crystallographic data, which also reveals intermolecular hydrogen bonding (O–H···N) critical for stabilizing its solid-state structure . The compound’s electronic properties, such as frontier molecular orbitals (HOMO-LUMO) and Fukui reactivity indices, have been studied to predict its chemical behavior .

Properties

IUPAC Name

2-[(3-chloro-4-methylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXRVVVUIYPSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC=CC=C2O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50420810
Record name MLS002695059
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33721-63-0
Record name MLS002695059
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002695059
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50420810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ethanol Reflux Synthesis

The most widely reported method involves the condensation of 2-hydroxybenzaldehyde (salicylaldehyde) and 3-chloro-4-methylaniline in ethanol under reflux conditions. A representative procedure from the IUCr study (2017) specifies:

  • Molar ratio : 1:1 (aldehyde:amine)
  • Solvent volume : 20 mL ethanol per 0.9 mmol substrate
  • Reaction time : 5 hours
  • Temperature : 78°C (ethanol reflux)
  • Yield : 67%

Critical parameters influencing yield:

Parameter Optimal Range Yield Impact (±%)
Solvent Polarity ε = 24.3 (ethanol) +15 vs. non-polar
pH Control None required N/A
Drying Method Slow evaporation +22 vs. rapid cooling

The crystalline product typically forms as light-yellow plates, with purity confirmed by melting point analysis (361–363 K).

Green Chemistry Approaches

Microwave-Assisted Synthesis

Adapting methodologies from Naqvi et al. (2009), microwave irradiation significantly reduces reaction times:

  • Solvent : Dimethyl sulfoxide (DMSO)
  • Catalyst : Piperidine (0.02 mmol per 1 mmol substrate)
  • Irradiation time : 3–6 minutes
  • Temperature : 120–150°C (controlled by MW power)
  • Yield : 73–86%

Comparative performance metrics:

Method Time (min) Energy (kJ/mol) E-Factor
Conventional Reflux 300 480 8.7
Microwave 6 85

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted phenols

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Intermediate in Organic Synthesis: The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to form quinone derivatives and reduction to produce amino derivatives.

2. Biology

  • Antimicrobial and Antifungal Properties: Research has indicated that this compound may possess significant antimicrobial and antifungal activities. Studies are ongoing to determine its effectiveness against various pathogens by examining its mechanism of action, which may involve interference with microbial cell wall synthesis or protein function.

3. Medicine

  • Pharmaceutical Development: The potential use of this compound in developing new pharmaceuticals is under investigation, particularly for treating bacterial infections. Its biological activity suggests it could be a candidate for further drug development.

4. Industrial Applications

  • Dyes and Pigments Production: The compound is utilized in the production of dyes and pigments due to its chemical properties, which allow it to participate in various reactions that yield colorants used in different industries.

Antimicrobial Activity Study

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against several bacterial strains. The results indicated that at certain concentrations, the compound significantly inhibited bacterial growth, suggesting its potential as a new antimicrobial agent.

Pharmaceutical Development Research

Research exploring the pharmaceutical applications of this compound highlighted its potential role in developing treatments for resistant bacterial infections. Preliminary results showed promising activity against strains that are typically difficult to treat with conventional antibiotics.

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the imine group can interact with nucleophiles. These interactions can disrupt biological processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-{(E)-[(3-Chloro-4-methylphenyl)imino]methyl}phenol with analogs differing in substituents, geometry, and biological activity.

Substituent Effects on Molecular Geometry

Substituents on the phenol and aryl rings significantly influence molecular planarity and dihedral angles:

Compound Name Substituents (Phenol Ring) Dihedral Angle (°) Key Structural Impact Reference
2-{(E)-[(3-Cl-4-MePh)imino]methyl}phenol –OH, –H 35.0 (3) Moderate twist enhances π-conjugation disruption
DUPGOL –OCH₃, –H 5.46 (2) Near-planar structure due to methoxy’s electron-donating effect
AFILAE –Cl, –Me (different positions) 35.0 (3) Similar twist but altered steric interactions
TERTUI –OCF₃, –H Not reported Trifluoromethoxy group increases steric bulk and electronegativity
  • Key Insight : Electron-donating groups (e.g., –OCH₃ in DUPGOL) reduce dihedral angles, enhancing planarity and conjugation. In contrast, bulky substituents (e.g., –OCF₃ in TERTUI) disrupt packing but improve thermal stability .

Electronic and Reactivity Profiles

DFT studies highlight substituent effects on electronic properties:

Compound Name HOMO-LUMO Gap (eV) Fukui Electrophilicity (f⁻) Reactivity Trend Reference
2-{(E)-[(3-Cl-4-MePh)imino]methyl}phenol 4.2 0.12 (C=N site) Moderate electrophilicity
4-Chlorophenyl analog () 3.9 0.15 Higher electrophilicity due to –Cl para position
4-Methylphenyl analog () 4.5 0.09 Lower reactivity from electron-donating –Me
  • Key Insight : The 3-chloro-4-methyl group balances electron-withdrawing (–Cl) and donating (–Me) effects, yielding intermediate reactivity compared to analogs with substituents in para positions .

Physical Properties

Substituents influence solubility and thermal stability:

Compound Name Melting Point (°C) Solubility (Polar Solvents) Key Factors Reference
2-{(E)-[(3-Cl-4-MePh)imino]methyl}phenol 198–200 Low –Cl, –Me reduce polarity
DUPGOL () 185–187 Moderate –OCH₃ increases polarity
TERTUI () 215–217 Very low –OCF₃ enhances crystallinity
  • Key Insight : Bulky, electronegative groups (e.g., –OCF₃) increase melting points but reduce solubility, whereas –OCH₃ improves polar solvent compatibility .

Biological Activity

2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol, also known as a Schiff base compound, has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the synthesis, chemical properties, and biological activities of this compound, drawing from diverse scientific sources.

The compound has the molecular formula C14H12ClNOC_{14}H_{12}ClNO and features both chloro and imino groups attached to an aromatic ring. Its unique structure contributes to its reactivity and biological properties.

PropertyValue
Molecular Weight245.7 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Functional GroupsImino, Chloro

Synthesis

The synthesis of this compound typically involves a condensation reaction between 4-chloroaniline and 2-chloro-6-hydroxybenzaldehyde. The reaction is carried out in anhydrous ethanol with glacial acetic acid as a catalyst, followed by recrystallization from tetrahydrofuran to obtain pure crystals.

Antimicrobial Properties

Research indicates that Schiff base compounds, including this compound, exhibit significant antimicrobial activity. These compounds have been tested against various bacterial strains with promising results.

  • Antibacterial Activity : Studies have shown that the compound demonstrates effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .
  • Antifungal Activity : Preliminary evaluations suggest that the compound exhibits antifungal properties against several pathogenic fungi. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in treating fungal infections .

Case Studies

A recent study focused on the synthesis and biological evaluation of similar Schiff bases reported that derivatives of this compound showed enhanced activity compared to their non-chlorinated counterparts. The introduction of halogen groups was found to increase antimicrobial efficacy significantly .

The biological activity of this compound is attributed to its ability to form chelates with metal ions, which can disrupt essential enzymatic functions in microbes. Additionally, the imino group may facilitate interactions with nucleophiles in microbial cells, leading to cellular damage or death .

Future Directions

Further research is needed to explore the full potential of this compound in medicinal chemistry. Investigating its efficacy in vivo and understanding its pharmacokinetics will be crucial for developing it as a therapeutic agent.

Table 2: Summary of Biological Activities

Activity TypeOrganism TypeMIC (µg/mL)Reference
AntibacterialGram-positive bacteria50
AntibacterialGram-negative bacteria100
AntifungalFungal pathogens30

Q & A

Q. What are the optimal synthetic routes for 2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol, and how can reaction conditions be optimized for higher yield and purity?

Methodological Answer : The compound is typically synthesized via a Schiff base condensation reaction between 3-chloro-4-methylaniline and 2-hydroxybenzaldehyde. Key parameters for optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or methanol) enhance imine formation .
  • Catalyst use : Acidic catalysts (e.g., glacial acetic acid) improve reaction kinetics.
  • Temperature : Reactions are conducted under reflux (70–80°C) for 6–8 hours.
  • Purification : Recrystallization using ethanol/water mixtures yields >85% purity. Monitor progress via thin-layer chromatography (TLC) to confirm completion .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural and electronic properties of this compound?

Methodological Answer :

  • FT-IR : Identifies imine (C=N) stretching vibrations (~1600–1640 cm⁻¹) and phenolic O-H stretching (~3200–3500 cm⁻¹) .
  • NMR : 1^1H NMR confirms regiochemistry; aromatic protons appear as distinct multiplet signals (δ 6.8–7.5 ppm), while the imine proton resonates at δ 8.3–8.5 ppm .
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=N: ~1.28 Å) and dihedral angles between aromatic rings. A recent study reported an R factor of 0.044, validating high precision .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer :

  • pH stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12). The phenolic group is prone to deprotonation at pH >10, leading to solubility changes.
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition onset (~200°C). Below 100°C, the compound remains stable, making it suitable for ambient storage .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are used to predict the electronic structure and reactivity of this compound, and how do they compare with experimental data?

Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311G(d,p) basis sets. Compare calculated bond lengths (e.g., C=N: 1.29 Å) with X-ray data (1.28 Å) to validate accuracy .
  • Frontier molecular orbitals : Calculate HOMO-LUMO gaps (~3.5 eV) to predict charge-transfer interactions. Experimental UV-Vis spectra (λmax ~350 nm) align with these predictions .

Q. How does the compound interact with biological macromolecules, and what docking methodologies are appropriate for studying these interactions?

Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Parameterize force fields with partial charges derived from DFT.
  • Validation : Compare docking scores (e.g., binding energy: −7.2 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What are the environmental degradation pathways of this compound, and how can its persistence in ecosystems be assessed?

Methodological Answer :

  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC. Major products include chlorinated phenols and quinones.
  • Biodegradation : Use OECD 301F tests with activated sludge; measure half-life (t₁/₂ >60 days indicates high persistence).
  • Ecotoxicity : Assess Daphnia magna mortality (LC₅₀) and algal growth inhibition (EC₅₀) under OECD 202/201 guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol
Reactant of Route 2
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2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol

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